Chaetomellic Acid B-d3 Disodium Salt
CAS No.:
Cat. No.: VC0208660
Molecular Formula: C₂₁H₃₁D₃Na₂O₄
Molecular Weight: 399.49
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₁H₃₁D₃Na₂O₄ |
|---|---|
| Molecular Weight | 399.49 |
Introduction
Chemical Identity and Structure
Chaetomellic Acid B-d3 Disodium Salt is a deuterated dicarboxylic acid compound derived from the fermentation of the fungus Chaetomella acutiseta. This compound features a distinctive chemical structure with trideuteriomethyl substitution, which distinguishes it from the non-deuterated parent compound. The chemical identity of this compound can be defined through several parameters:
Basic Chemical Properties
The comprehensive chemical profile of Chaetomellic Acid B-d3 Disodium Salt includes specific identifiers and physical characteristics essential for research applications:
| Parameter | Value |
|---|---|
| Chemical Name | Chaetomellic Acid B-d3 Disodium Salt |
| IUPAC Name | disodium;(Z)-2-[(Z)-hexadec-7-enyl]-3-(trideuteriomethyl)but-2-enedioate |
| CAS Number | Not Available |
| Molecular Formula | C21H31D3Na2O4 |
| Molecular Weight | 399.49 g/mol |
| Physical Description | Powder |
| Standard InChIKey | FJQLDNIZWYJEEX-HSIFYRSESA-L |
The compound features a unique structural configuration with (Z) geometry at two key positions, contributing to its specific biological activity .
Structural Configuration
The molecular structure of Chaetomellic Acid B-d3 Disodium Salt contains several functional groups that determine its chemical behavior. It possesses carboxylic acid functional groups (present as carboxylate anions in the disodium salt form), a hexadecenyl aliphatic chain with a double bond at the 7-position, and a trideuteriomethyl group that replaces the standard methyl group in the non-deuterated variant. This structure allows for specific interactions with biological targets while maintaining favorable solubility characteristics due to its salt form.
Synthesis and Production Methods
The production of Chaetomellic Acid B-d3 Disodium Salt involves sophisticated biochemical and chemical techniques, with fermentation representing the primary natural source of the parent compound.
Fermentation-Based Production
The original non-deuterated Chaetomellic acid B is primarily isolated from the fermentation of the fungus Chaetomella acutiseta, which naturally produces this bioactive compound . The fermentation process involves:
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Cultivation of Chaetomella acutiseta under controlled conditions
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Extraction of metabolites from the fermentation broth
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Isolation and purification of Chaetomellic acid B
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Chemical modification to introduce the deuterium atoms and convert to the disodium salt form
This approach leverages the natural biosynthetic pathway while allowing for subsequent chemical modifications to create the deuterated variant.
Biological Activity and Mechanism of Action
Chaetomellic Acid B-d3 Disodium Salt demonstrates significant biological activity, particularly in relation to cell signaling pathways involved in cancer development.
RAS Pathway Inhibition
The most notable biological property of Chaetomellic Acid B-d3 Disodium Salt is its ability to inhibit RAS farnesyl protein transferase (FPTase) . This enzyme catalyzes a critical post-translational modification of RAS proteins, which are central regulators of cell growth, differentiation, and survival. The inhibition mechanism involves:
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Direct interaction with the FPTase enzyme
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Blocking the farnesylation of RAS proteins
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Preventing proper membrane localization of RAS
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Disrupting downstream signaling cascades that would otherwise promote cell proliferation
This inhibitory activity is highly specific, as Chaetomellic acid B has been shown to inhibit farnesyl-protein transferase without affecting related enzymes such as geranylgeranyl transferase type 1 or squalene synthase.
Relevance to Cancer Biology
The RAS family of proteins is implicated in approximately 30% of all human cancers, making them important targets for therapeutic intervention. By inhibiting FPTase, Chaetomellic Acid B-d3 Disodium Salt can potentially disrupt oncogenic RAS signaling and suppress cancer cell growth . This relationship establishes the compound as a potential chemotherapeutic agent worthy of continued investigation in cancer research.
Physical and Chemical Properties
The physical and chemical characteristics of Chaetomellic Acid B-d3 Disodium Salt determine its behavior in various experimental and therapeutic contexts.
| Solvent | Solubility |
|---|---|
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| DMSO | Soluble |
| Water | Enhanced solubility due to salt form |
Proper storage conditions are critical for maintaining the compound's integrity. It should be stored at 2-8°C, protected from air and light, and refrigerated or frozen for long-term storage .
Analytical Techniques for Identification and Characterization
The identification and characterization of Chaetomellic Acid B-d3 Disodium Salt require sophisticated analytical techniques that can accurately determine its structure and purity.
Spectroscopic Methods
Several spectroscopic techniques are employed to confirm the structure of this compound:
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Nuclear Magnetic Resonance (NMR) spectroscopy: Particularly useful for confirming the presence and position of deuterium atoms
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Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns
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Infrared Spectroscopy (IR): Identifies key functional groups, especially the carboxylate moieties
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Ultraviolet-Visible Spectroscopy (UV-Vis): Characterizes the chromophores present in the molecule
These techniques collectively provide a comprehensive structural confirmation of the compound.
Chemical Identifiers
For database indexing and unambiguous identification, several chemical identifiers are used:
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Standard InChI: InChI=1S/C21H36O4.2Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21(24)25)18(2)20(22)23;;/h10-11H,3-9,12-17H2,1-2H3,(H,22,23)(H,24,25);;/q;2*+1/p-2/b11-10-,19-18-;;/i2D3;;
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Standard InChIKey: FJQLDNIZWYJEEX-HSIFYRSESA-L
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Isomeric SMILES: [2H]C([2H])([2H])/C(=C(\CCCCCC/C=C\CCCCCCCC)/C(=O)[O-])/C(=O)[O-].[Na+].[Na+]
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Canonical SMILES: CCCCCCCCC=CCCCCCCC(=C(C)C(=O)[O-])C(=O)[O-].[Na+].[Na+]
These identifiers enable precise chemical database searching and cross-referencing.
Comparative Analysis with Related Compounds
Understanding Chaetomellic Acid B-d3 Disodium Salt in the context of related compounds provides valuable perspective on its unique properties and potential advantages.
Comparison with Non-deuterated Chaetomellic Acid B
The deuterated variant maintains the core biological activities of the non-deuterated form while offering distinct advantages for research applications:
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Similar inhibitory activity against FPTase
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Identical chemical reactivity patterns
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Enhanced utility for tracing studies due to the stable isotope labeling
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Potentially altered metabolic stability due to the deuterium isotope effect
This combination of biological equivalence with analytical advantages makes the deuterated form particularly valuable for detailed mechanistic studies.
Comparison with Chaetomellic Acid A
Chaetomellic acid A represents another related natural product with similar but distinct properties:
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Both compounds inhibit FPTase, with Chaetomellic acid A showing an IC50 of approximately 55 nM against recombinant human FPTase
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Chaetomellic acid A has a high tendency to cyclize and was isolated as an anhydride
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The cyclic form of Chaetomellic acid A is unstable under mild basic conditions (pH=7.5) and readily hydrolyzes to the dicarboxylate anion
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Both compounds demonstrate potential therapeutic applications, particularly in cancer research
These structural and chemical behavior differences may translate to distinct biological activity profiles that warrant comparative investigation.
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